3-Amino-3-(2,4-dichlorophenyl)cyclobutan-1-ol
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Overview
Description
3-Amino-3-(2,4-dichlorophenyl)cyclobutan-1-ol is a chemical compound with the molecular formula C₁₀H₁₁Cl₂NO It is characterized by the presence of an amino group, a dichlorophenyl group, and a cyclobutanol ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-3-(2,4-dichlorophenyl)cyclobutan-1-ol typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2,4-dichlorophenylacetonitrile with a suitable amine, followed by cyclization to form the cyclobutanol ring. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like sodium or potassium hydroxide to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings but optimized for higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and safety of the final product .
Chemical Reactions Analysis
Types of Reactions
3-Amino-3-(2,4-dichlorophenyl)cyclobutan-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Major Products
The major products formed from these reactions include various substituted cyclobutanol derivatives, ketones, aldehydes, and amines, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
3-Amino-3-(2,4-dichlorophenyl)cyclobutan-1-ol has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs for treating infections and other diseases.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals
Mechanism of Action
The mechanism of action of 3-Amino-3-(2,4-dichlorophenyl)cyclobutan-1-ol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in microbial growth, thereby exhibiting antimicrobial properties .
Comparison with Similar Compounds
Similar Compounds
- 3-Amino-3-(2,4-dichlorophenyl)propan-1-ol
- 3-Amino-3-(2,4-dichlorophenyl)cyclobutan-1-one
- 3-Amino-3-(2,4-dichlorophenyl)butan-1-ol
Uniqueness
3-Amino-3-(2,4-dichlorophenyl)cyclobutan-1-ol is unique due to its cyclobutanol ring structure, which imparts distinct chemical and physical properties compared to its analogs. This structural feature can influence its reactivity, stability, and biological activity, making it a valuable compound for various research applications .
Properties
Molecular Formula |
C10H11Cl2NO |
---|---|
Molecular Weight |
232.10 g/mol |
IUPAC Name |
3-amino-3-(2,4-dichlorophenyl)cyclobutan-1-ol |
InChI |
InChI=1S/C10H11Cl2NO/c11-6-1-2-8(9(12)3-6)10(13)4-7(14)5-10/h1-3,7,14H,4-5,13H2 |
InChI Key |
FBNJYZWCXHHEIT-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CC1(C2=C(C=C(C=C2)Cl)Cl)N)O |
Origin of Product |
United States |
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